molecular formula C18H21Cl2N5 B2478721 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

Cat. No.: B2478721
M. Wt: 378.3 g/mol
InChI Key: OFLOSUNRPFWODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CCT128930 (hydrochloride) is a potent and selective inhibitor of AKT . AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription . CCT128930 (hydrochloride) has shown to have 28-fold selectivity over the closely related PKA kinase and 20-fold selectivity over p70S6K .

Mode of Action

CCT128930 (hydrochloride) acts as an ATP-competitive inhibitor of AKT . It inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . Furthermore, it has been shown to bind to a vanilloid-like (VL) site, stabilizing TRPM7 in the closed non-conducting state .

Biochemical Pathways

CCT128930 (hydrochloride) affects the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network . This pathway is crucial for cellular processes such as cell survival, proliferation, and growth . By inhibiting AKT, CCT128930 (hydrochloride) can disrupt these processes, leading to antitumor effects .

Pharmacokinetics

Pharmacokinetic studies have established that potentially active concentrations of CCT128930 (hydrochloride) could be achieved in human tumor xenografts . .

Result of Action

CCT128930 (hydrochloride) exhibits marked antiproliferative activity. It induces cell cycle arrest in the G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27, and p53 . At higher doses, it triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP . It also blocks the phosphorylation of several downstream AKT biomarkers, indicating AKT inhibition in vivo .

Biochemical Analysis

Biochemical Properties

CCT128930 hydrochloride exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro . This is consistent with AKT inhibition . It interacts with AKT, a serine-threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

CCT128930 hydrochloride has been shown to inhibit cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27, and p53 . At higher doses, it triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .

Molecular Mechanism

The molecular mechanism of CCT128930 hydrochloride involves binding to a vanilloid-like site and stabilizing the channel in the closed state . This reveals the molecular mechanism of selective TRPM7 inhibition . It also blocks the phosphorylation of several downstream AKT biomarkers, indicating AKT inhibition in vivo .

Dosage Effects in Animal Models

It has been shown to have antitumor activity in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .

Metabolic Pathways

CCT128930 hydrochloride is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network . This pathway is key in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Transport and Distribution

Pharmacokinetic studies have established that potentially active concentrations of CCT128930 hydrochloride could be achieved in human tumor xenografts .

Subcellular Localization

It is known that the compound binds to a vanilloid-like site, which may suggest its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

CCT128930 (hydrochloride) is synthesized using fragment- and structure-based approaches. The compound is an advanced lead pyrrolopyrimidine, which exhibits selectivity for AKT over PKA by targeting a single amino acid difference . The synthesis involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent modifications to enhance selectivity and potency .

Industrial Production Methods

Industrial production of CCT128930 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

CCT128930 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include modified derivatives of CCT128930 (hydrochloride) with altered biological activity and selectivity .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLOSUNRPFWODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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